2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Medicinal Chemistry Drug Design Physicochemical Property Prediction

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) is a halogenated diphenyl ether derivative belonging to the class of nitrobenzenes. Its molecular formula is C12H6BrF2NO3, with a molecular weight of 330.08 g/mol.

Molecular Formula C12H6BrF2NO3
Molecular Weight 330.08 g/mol
CAS No. 183110-56-7
Cat. No. B1450525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
CAS183110-56-7
Molecular FormulaC12H6BrF2NO3
Molecular Weight330.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H
InChIKeyVCYLLKYPXKHIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) | Chemical Identity and Procurement Baseline


2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) is a halogenated diphenyl ether derivative belonging to the class of nitrobenzenes . Its molecular formula is C12H6BrF2NO3, with a molecular weight of 330.08 g/mol [1]. Key physicochemical properties include a calculated density of 1.7 ± 0.1 g/cm³, a predicted boiling point of 316.8 ± 42.0 °C at 760 mmHg, and a calculated LogP of 4.81 . The compound features three key functional groups: a bromine atom at the 2-position of the central ring, a nitro group at the 4-position, and a 2,4-difluorophenoxy moiety at the 1-position . This specific substitution pattern dictates its primary utility as a reactive intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles for pharmaceutical research [2].

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) | Why Close Analogs Are Not Drop-In Replacements


Substituting 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene with a close analog, such as the de-brominated or non-fluorinated version, is not chemically or economically viable. The compound's value lies in the precise synergy of its functional groups: the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) at the bromine site, while the 2,4-difluorophenoxy group imparts specific lipophilicity and metabolic stability to downstream products . Removing the bromine atom (e.g., 1-(2,4-difluorophenoxy)-4-nitrobenzene) eliminates the key synthetic handle for further functionalization, such as in the synthesis of complex heterocycles [1]. Similarly, replacing the 2,4-difluorophenoxy group with a simple phenoxy group (e.g., 2-bromo-1-phenoxy-4-nitrobenzene) significantly alters the compound's physicochemical properties, such as lipophilicity (LogP), which directly impacts the pharmacokinetic profile of the final active pharmaceutical ingredient (API) . The specific reactivity and physicochemical parameters of this compound are therefore critical for successful downstream synthesis and cannot be assumed for any generic analog.

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) | Head-to-Head Evidence for Scientific and Procurement Decisions


2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene vs. Non-Fluorinated Analog: Lipophilicity (LogP) Comparison

The presence of the 2,4-difluorophenoxy group in the target compound substantially increases lipophilicity compared to a non-fluorinated phenoxy analog. The calculated LogP for 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is 4.81 . In contrast, a structurally similar compound, 2-bromo-1-phenoxy-4-nitrobenzene, which lacks the fluorine atoms, is estimated to have a significantly lower LogP due to the reduced lipophilic contribution of the unsubstituted phenyl ring. This difference in lipophilicity directly influences the compound's ability to permeate biological membranes in cell-based assays and the ADME properties of any derived drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene vs. De-Brominated Analog: Functional Handle for SNAr

The bromine atom at the 2-position provides a critical synthetic handle that is absent in the de-brominated analog, 1-(2,4-difluorophenoxy)-4-nitrobenzene . The target compound is explicitly used as an intermediate where this bromine undergoes nucleophilic aromatic substitution (SNAr) to install various functional groups [1]. For example, in a patented synthesis, it is used to create a more complex heterocyclic structure via a multi-step reaction where the bromine atom is crucial for the initial coupling [1]. The de-brominated analog cannot participate in these reactions, making the target compound the only viable starting material for these specific synthetic routes.

Organic Synthesis Methodology Reaction Intermediate

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene vs. Alternative Halogenated Analogs: Bromine vs. Chlorine Reactivity

The choice of halogen on an aromatic ring significantly impacts reactivity in metal-catalyzed cross-coupling reactions. 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene contains a bromine atom, which is a more effective leaving group than chlorine in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. While a chloro analog (e.g., 2-chloro-1-(2,4-difluorophenoxy)-4-nitrobenzene) could theoretically undergo similar reactions, the bromo compound generally reacts under milder conditions, with higher yields, and with a broader substrate scope [1]. This is a well-established class-level inference in organometallic chemistry.

Organic Synthesis Cross-Coupling Reactions Catalysis

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (CAS 183110-56-7) | Validated Application Scenarios for Procurement


Synthesis of Nitrogen-Containing Heterocycles for Drug Discovery

This compound is an established intermediate in the synthesis of complex nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry. Patent literature demonstrates its use in preparing novel compounds, such as those targeting bromodomain-containing protein 4 (BRD4) [1]. The compound's bromine atom serves as a handle for introducing the heterocyclic portion of the molecule, while the 2,4-difluorophenoxy group contributes to the desired lipophilicity and metabolic stability of the final drug candidate . Procurement of this specific intermediate is essential for replicating the synthetic routes and achieving the reported biological activity of these novel compounds.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent makes 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [2]. This reactivity allows for the introduction of diverse aryl, heteroaryl, vinyl, or amine functionalities at the 2-position of the central ring. This is a critical step for building molecular complexity in both academic research and industrial process chemistry, where the bromoarene is a more reliable and higher-performing coupling partner compared to its chloro or iodo analogs .

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The 2,4-difluorophenoxy moiety is a common motif in both pharmaceuticals and agrochemicals, as fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity to biological targets [3]. This compound provides a direct and efficient means of installing this valuable fragment into a larger molecular architecture. Its use as an intermediate is particularly relevant in projects aimed at developing new therapeutics where fluorination is a key part of the design strategy to optimize ADME properties [4].

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